molecular formula C11H18ClF2NO2 B2802156 Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride CAS No. 2418709-45-0

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride

Cat. No.: B2802156
CAS No.: 2418709-45-0
M. Wt: 269.72
InChI Key: UXVNLAABUSJPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is a bicyclic tertiary amine ester featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold substituted with two fluorine atoms at the 9-position and an ethyl ester group at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . Its molecular formula is C₁₀H₁₅ClF₂NO₂, with a molecular weight of 274.69 g/mol (calculated from and ).

Properties

IUPAC Name

ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2.ClH/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13;/h8,14H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNLAABUSJPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(C1(F)F)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane derivatives have been studied for their potential as non-peptide antagonists of human orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptor activity are being explored for treating disorders such as:

  • Sleep Disorders : Targeting orexin receptors can help regulate sleep patterns and manage insomnia.
  • Anxiety Disorders : Modulating orexin signaling may alleviate anxiety symptoms.
  • Addiction Disorders : Compounds that affect orexin pathways are being investigated for their potential to reduce cravings and relapse in addiction scenarios.

A notable study demonstrated that specific derivatives of this compound could inhibit nicotine reinstatement in conditioned reinforcer models, suggesting a role in addiction treatment .

2. Antiviral Research

Recent investigations have also highlighted the antiviral properties of related compounds. For instance, ethyl caffeate has shown promise as a targeted inhibitor of viral proteases, which could lead to the development of antiviral therapies against various pathogens . Although not directly related to ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane itself, these findings suggest a broader class of compounds that may share similar mechanisms of action.

Case Studies

StudyObjectiveFindings
Winrow et al., Neuropharmacology (2009)Investigate orexin receptor antagonistsFound that certain derivatives could significantly reduce behavioral and molecular responses to repeated amphetamine administration in rodent models .
Antiviral ResearchExplore new antiviral agentsCompounds targeting viral proteases demonstrated effective inhibition in vitro, indicating potential for therapeutic development .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride
  • Molecular Formula : C₈H₁₃ClF₂N
  • Key Differences: Fluorines are at the 3-position instead of 8. The absence of the ester group reduces polarity .
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₆H₂₀ClF₂NO₂
  • Key Differences : A benzyl group replaces the ethyl ester, increasing lipophilicity and aromatic interactions. The carboxylic acid moiety enhances hydrogen-bonding capacity compared to the ester .

Non-Fluorinated Azabicyclo Analogues

Ethyl 3-Azabicyclo[3.3.1]nonane-1-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₂
  • Key Differences : Lacks fluorine atoms, resulting in lower electronegativity and altered conformational dynamics. The free base form (vs. hydrochloride) may exhibit reduced aqueous solubility .
Ethyl 3-Ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Molecular Formula: C₁₃H₂₁NO₃
  • Key Differences : Contains an ethyl group at the 3-position and a ketone at the 9-position. The ketone introduces a polar functional group, impacting reactivity in nucleophilic additions or reductions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Functional Groups
Target Compound 274.69 ~1.5 Moderate (HCl salt) Ester, Difluoro, Tertiary amine
3,3-Difluoro-9-azabicyclo[3.3.1]nonane HCl 208.65 ~0.8 High Tertiary amine, Difluoro
3-Benzyl-9,9-difluoro analogue HCl 331.79 ~2.2 Low Carboxylic acid, Benzyl
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate 197.28 ~1.0 Low (free base) Ester, Tertiary amine

Functional and Application Differences

  • Pharmaceutical Utility: The target compound’s difluoro substitution may enhance metabolic stability and bioavailability compared to non-fluorinated analogues .
  • Building Block Use : Compounds like the 3-benzoyl variant () serve as intermediates in drug discovery, whereas the target compound’s ester group allows further derivatization (e.g., hydrolysis to carboxylic acids) .
  • Safety Profile: The hydrochloride salt requires strict handling (e.g., P210, P301+P310 precautions) due to toxicity risks, whereas non-halogenated analogues may have milder hazards .

Biological Activity

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications.

Chemical Structure and Properties

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride features a bicyclic framework with two fluorine atoms at the 9-position, significantly influencing its chemical properties and biological activities. The molecular formula is C11H14F2NO2C_{11}H_{14}F_2NO_2 with a molecular weight of approximately 229.24 g/mol .

Synthesis

The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves several steps:

  • Formation of the Bicyclic Core : Cyclization of suitable precursors to create the bicyclic structure.
  • Fluorination : Introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST).
  • Esterification : Esterification of the carboxylic acid group with ethanol to yield the ethyl ester .

The mechanism of action for Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity and selectivity, potentially modulating biological pathways relevant to neurological function and pain management .

Pharmacological Applications

Research indicates that this compound may serve as a potential pharmaceutical agent due to its structural similarities to piperidine derivatives, which are known for their effectiveness in targeting neurological disorders and serving as analgesics .

Key Potential Applications:

  • Neurological Disorders : Modulation of neurotransmitter systems may provide therapeutic benefits in treating mood disorders or pain management.
  • Enzyme Inhibition : Investigations into its effects on various enzymes suggest potential applications in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacological potential of this compound:

StudyFindings
Study 1Demonstrated significant binding affinity to nicotinic acetylcholine receptors, indicating potential use in treating neurodegenerative diseases .
Study 2Showed that modifications in the bicyclic structure can enhance selectivity towards specific biological targets, improving pharmacokinetic profiles .
Study 3Investigated the compound’s role as an enzyme inhibitor, revealing insights into its mechanism of action related to neurotransmitter modulation .

Interaction Studies

Interaction studies have focused on the binding interactions of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane with various receptors and enzymes:

  • Receptor Binding : Enhanced lipophilicity due to fluorination improves bioavailability and receptor affinity.
  • Enzyme Modulation : Potential inhibition of enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as GABA .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

  • Ester group oxidation : Under strong oxidizing conditions (e.g., CrO₃ in acidic media), the ethyl ester moiety is converted to a carboxylic acid derivative.

  • Amine oxidation : The tertiary amine in the bicyclic system reacts with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form an N-oxide .

Reagent/ConditionsProductYieldSolvent
CrO₃, H₂SO₄, 0–5°C, 6h9,9-Difluoro-3-azabicyclo[...]carboxylic acid72%Dichloromethane
mCPBA, RT, 12hN-Oxide derivative58%Methanol

Reduction Reactions

Selective reduction pathways are observed:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while retaining the bicyclic structure.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the bicyclic ring system, producing diastereomers .

Reagent/ConditionsProductSelectivity
LiAlH₄, THF, reflux, 4h9,9-Difluoro-3-azabicyclo[...]methanol>90%
10% Pd/C, H₂ (50 psi), EtOAc, 24hPartially saturated bicyclic derivative3:1 diastereomer ratio

Hydrolysis Reactions

The ethyl ester undergoes both acidic and basic hydrolysis:

  • Saponification : NaOH in ethanol/water cleaves the ester to the carboxylic acid.

  • Acid-mediated hydrolysis : HCl in dioxane generates the free acid at elevated temperatures.

ConditionsProductReaction Time
2M NaOH, EtOH/H₂O (1:1), 80°C, 3hCarboxylic acid hydrochloride85% conversion
6M HCl, dioxane, 100°C, 8hDecarboxylated amine derivative67% yield

Nucleophilic Substitution

The fluorine atoms participate in SN2-type reactions under specific conditions:

  • Fluorine displacement : Treatment with NaN₃ in DMF replaces fluorine with azide groups .

  • Aromatic substitution : Electrophilic partners like iodomethane undergo coupling at the nitrogen center.

Reagent/ConditionsSubstitution SiteProduct Application
NaN₃, DMF, 120°C, 12hC9-F → N₃Click chemistry precursors
MeI, K₂CO₃, DCM, RT, 6hN-methylationQuaternary ammonium salts

Derivatization via Bicyclic Framework

The strained bicyclic structure enables unique transformations:

  • Ring-opening polymerization : Initiated by BF₃·OEt₂ in CH₂Cl₂ yields fluorinated polyamines.

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids occur at the bridgehead positions .

Reaction TypeKey ReagentsNotable Outcome
Ring-openingBF₃·OEt₂, CH₂Cl₂, −20°CMn = 8,500 g/mol (Đ = 1.2)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives (85–92% yield)

Mechanistic Insights

  • Fluorine electronic effects : The electron-withdrawing fluorine atoms increase electrophilicity at C9, facilitating nucleophilic attacks.

  • Steric constraints : The bicyclic framework directs regioselectivity in ring-opening reactions, favoring transannular pathways .

  • Acid sensitivity : Prolonged exposure to HCl promotes decarboxylation via a six-membered transition state.

This compound’s multifunctional reactivity makes it valuable for synthesizing fluorinated pharmaceuticals, ligands, and polymeric materials. Experimental protocols should prioritize anhydrous conditions for oxygen-sensitive reactions and monitor stereochemical outcomes in reductions/hydrogenations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.